molecular formula C11H9NO3S B166948 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid CAS No. 133834-03-4

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid

Cat. No. B166948
M. Wt: 235.26 g/mol
InChI Key: NOTOFOSPABEIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid” is a compound with the empirical formula C11H9NO3S . It is related to the thiazole class of compounds, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular weight of “2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid” is 235.26 . The structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Synthesis and Pharmacological Properties

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid and its derivatives have been explored in various synthesis and pharmacological studies. For instance, the synthesis of 5-aryl-2H-tetrazoles and related compounds, which include thiazole derivatives, showed potential as in vitro superoxide scavengers but were not effective as in vivo anti-inflammatory agents (Maxwell et al., 1984). Similarly, the synthesis and biological evaluation of thiazolyl-acetic acid derivatives demonstrated antimicrobial activities against a range of bacterial and fungal strains (Shirai et al., 2013).

Anticancer and Antiviral Activities

Research has also focused on the anticancer and antiviral potentials of thiazole derivatives. For example, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). In another study, 2-Pyrazoline-Substituted 4-Thiazolidinones exhibited selective inhibition of leukemia cell lines and showed antiviral activity against specific virus strains (Havrylyuk et al., 2013).

Photo-Degradation and Chemical Reactivity Studies

The photo-degradation behavior of thiazole-containing compounds has been analyzed, providing insights into their chemical stability and reactivity under light exposure (Wu et al., 2007). Additionally, studies on electrophilic aromatic reactivities via pyrolysis of esters containing thiazole shed light on the polarisability and reactivity of thiazole in different chemical contexts (August et al., 1986).

Future Directions

The future directions for research on “2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid” and related thiazole compounds are likely to include further exploration of their diverse biological activities and potential applications in medicine .

properties

IUPAC Name

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-9(14)6-8-10(15)12-11(16-8)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTOFOSPABEIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441456
Record name (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid

CAS RN

133834-03-4
Record name (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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